molecular formula C20H21Br B14438211 2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene CAS No. 75501-28-9

2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B14438211
CAS No.: 75501-28-9
M. Wt: 341.3 g/mol
InChI Key: KWZQKYGNECZVDN-UHFFFAOYSA-N
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Description

2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a bromine atom, a phenyl group, and a dihydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method is the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in the study of biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine and phenyl groups. The bromine atom can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with other aromatic systems. These interactions can influence various molecular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to its combination of a bromine atom, a phenyl group, and a dihydroindene core. This combination imparts distinct reactivity and properties that are not commonly found in other similar compounds.

Properties

CAS No.

75501-28-9

Molecular Formula

C20H21Br

Molecular Weight

341.3 g/mol

IUPAC Name

2-[bromo(phenyl)methylidene]-1,1,3,3-tetramethylindene

InChI

InChI=1S/C20H21Br/c1-19(2)15-12-8-9-13-16(15)20(3,4)18(19)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

KWZQKYGNECZVDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1=C(C3=CC=CC=C3)Br)(C)C)C

Origin of Product

United States

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